molecular formula C15H15ClN2O B10985122 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(cyclopropyl)methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(cyclopropyl)methanone

Cat. No.: B10985122
M. Wt: 274.74 g/mol
InChI Key: JSJIRAQLJSDVHX-UHFFFAOYSA-N
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Description

The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(cyclopropyl)methanone is a synthetic organic molecule that belongs to the class of pyridoindoles. This compound is characterized by the presence of a chloro group at the 8th position and a cyclopropylmethanone moiety attached to the indole ring system. Pyridoindoles are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(cyclopropyl)methanone typically involves multiple steps:

    Formation of the Pyridoindole Core: The initial step involves the construction of the pyridoindole core. This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system.

    Cyclopropylmethanone Attachment: The final step involves the attachment of the cyclopropylmethanone group. This can be done through a Friedel-Crafts acylation reaction, where the pyridoindole core reacts with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the cyclopropyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group of the cyclopropylmethanone moiety. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

    Substitution: The chloro group at the 8th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et₃N).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyridoindole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. The chloro and cyclopropylmethanone groups may enhance the compound’s binding affinity to biological targets.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(cyclopropyl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The chloro group and cyclopropylmethanone moiety may enhance its binding affinity and specificity. The compound could inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro group and the cyclopropylmethanone moiety in (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(cyclopropyl)methanone makes it unique compared to similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-cyclopropylmethanone

InChI

InChI=1S/C15H15ClN2O/c16-10-3-4-13-11(7-10)12-8-18(6-5-14(12)17-13)15(19)9-1-2-9/h3-4,7,9,17H,1-2,5-6,8H2

InChI Key

JSJIRAQLJSDVHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

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